3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and an acrylic acid moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-bromo ketones.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction where a bromophenyl boronic acid is coupled with the imidazo[1,2-a]pyridine core.
Addition of the acrylic acid moiety: This can be done through a Heck reaction where an acrylic acid derivative is coupled with the bromophenyl-imidazo[1,2-a]pyridine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness: The presence of the bromophenyl group in 3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid makes it unique compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to biological targets and its overall reactivity in chemical reactions.
Properties
IUPAC Name |
(E)-3-[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-8-9-20-14(6-7-16(21)22)17(19-15(20)10-11)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,21,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAQRIMGPMGBC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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